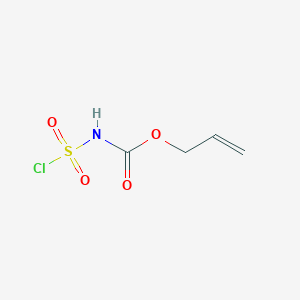
Prop-2-en-1-yl (chlorosulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (chlorosulfonyl)carbamate is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl (chlorosulfonyl)carbamate can be synthesized using chlorosulfonyl isocyanate (CSI) as a key reagent. The reaction typically involves the interaction of CSI with an alcohol feedstock under controlled conditions. The process can be streamlined by implementing a one-pot, two-step, three-component process involving CSI, alcohol, and a suitable substrate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using commercially available CSI. The production process requires careful handling of reactive intermediates and the use of non-nucleophilic, inert, and anhydrous solvents such as chlorinated solvents, acetonitrile, or toluene .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (chlorosulfonyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The chlorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Prop-2-en-1-yl (chlorosulfonyl)carbamate has found applications in several scientific research areas:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl (chlorosulfonyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound can also participate in radical-mediated reactions, where it serves as a precursor for the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl Sulfones: These compounds share structural similarities with prop-2-en-1-yl (chlorosulfonyl)carbamate and exhibit similar reactivity patterns.
N-Chlorosulfonyl Carbamates: These compounds are closely related and are used in similar synthetic applications.
Uniqueness
This compound stands out due to its unique combination of a chlorosulfonyl group and a carbamate moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable tool in both academic and industrial research .
Properties
CAS No. |
289901-10-6 |
|---|---|
Molecular Formula |
C4H6ClNO4S |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
prop-2-enyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C4H6ClNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7) |
InChI Key |
VTBIAXSAOTXEEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















